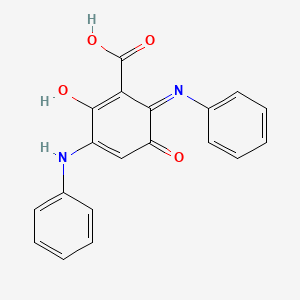
3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid is a complex organic compound known for its unique structure and properties This compound is characterized by the presence of two phenylamino groups and a carboxylic acid group attached to a cyclohexadiene ring with two keto groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid typically involves the oxidative coupling of dihydroxybenzoic acid with aniline. One common method includes dissolving dihydroxybenzoic acid in a phosphate buffer and adding potassium ferricyanide as an oxidizing agent, followed by the addition of aniline. The reaction mixture is stirred overnight to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pH, and reagent concentrations, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The phenylamino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide is commonly used as an oxidizing agent.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Alkylated or arylated derivatives.
Applications De Recherche Scientifique
3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s phenylamino groups can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The keto groups can also participate in redox reactions, altering the redox state of the target molecules and affecting their biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dihydroxybenzoic Acid: A precursor in the synthesis of 3,6-Dioxo-2,5-bis(phenylamino)-1,4-cyclohexadiene-1-carboxylic Acid.
Aniline: Another precursor used in the synthesis.
Quinone Derivatives: Structurally similar compounds with different oxidation states.
Uniqueness
This compound is unique due to its combination of phenylamino groups and keto groups on a cyclohexadiene ring. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C19H14N2O4 |
|---|---|
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
3-anilino-2-hydroxy-5-oxo-6-phenyliminocyclohexa-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C19H14N2O4/c22-15-11-14(20-12-7-3-1-4-8-12)18(23)16(19(24)25)17(15)21-13-9-5-2-6-10-13/h1-11,20,23H,(H,24,25) |
Clé InChI |
DRCXEUYBLRVLTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=CC(=O)C(=NC3=CC=CC=C3)C(=C2O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


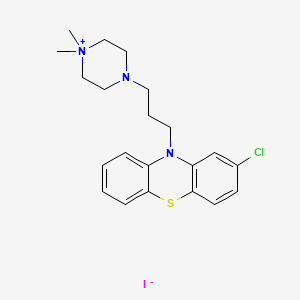

![2,7-Naphthalenedisulfonic acid, 4-amino-3-[[4-(aminosulfonyl)phenyl]azo]-6-[[5-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]-2-sulfophenyl]azo]-5-hydroxy-, trisodium salt](/img/structure/B13418195.png)
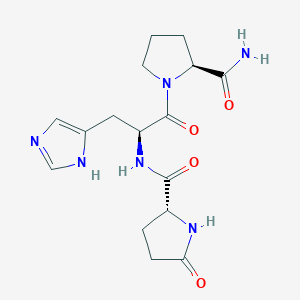
![N-[(4-methylphenyl)methyl]cyclohexanamine](/img/structure/B13418212.png)
![2-Chloro-N-[2,2,2-trifluoro-1-(6-nitro-benzothiazol-2-ylamino)-1-trifluoromethyl-ethyl]-benzamide](/img/structure/B13418220.png)
![(R)-3-Amino-4-(2,5-difluorophenyl)-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one Hydrochloride Salt](/img/structure/B13418223.png)
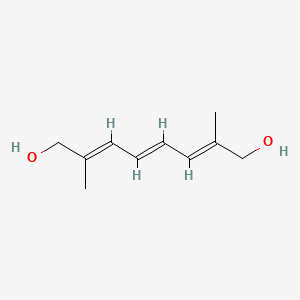
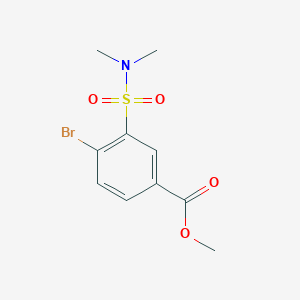
![(3R)-3-[2-[2-benzyl-6-[4-[(3R,4S)-3-hydroxy-4-methoxypyrrolidin-1-yl]phenyl]pyridin-3-yl]ethynyl]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B13418250.png)
![2-Amino-3-[3-(trifluoromethyl)phenyl]sulfonylpropanoic acid](/img/structure/B13418251.png)

![2-(Hydroxymethyl)-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile Trifluoroacetate Salt](/img/structure/B13418271.png)

